molecular formula C18H22N2O3S2 B2911293 3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide CAS No. 942006-84-0

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide

Cat. No.: B2911293
CAS No.: 942006-84-0
M. Wt: 378.51
InChI Key: QYYWJJXBXOYNHE-UHFFFAOYSA-N
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Description

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide ( 942006-84-0) is a synthetic organic compound with the molecular formula C₁₈H₂₂N₂O₃S₂ and a molecular weight of 378.51 g/mol . This chemical features a tetrahydroquinoline scaffold bearing a thiophene-2-sulfonyl group and a 3-methylbutanamide moiety, a structural pattern found in compounds with significant research potential. The tetrahydroquinolone core is recognized in medicinal chemistry research, particularly as a structure found in allosteric modulators of biologically relevant targets such as the Free Fatty Acid Receptor 3 (FFA3/GPR41) . Furthermore, the incorporation of the thiophene ring is of high interest, as thiophene derivatives are widely investigated for their diverse biological activities and are present in several commercially available therapeutic agents . Available from suppliers in quantities ranging from micromolar scales up to 75 mg, this compound is suitable for various research applications, including hit-to-lead optimization, biological screening, and structure-activity relationship (SAR) studies in early-stage drug discovery . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-13(2)11-17(21)19-15-7-8-16-14(12-15)5-3-9-20(16)25(22,23)18-6-4-10-24-18/h4,6-8,10,12-13H,3,5,9,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYWJJXBXOYNHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Studies
Target Compound 1-(Thiophene-2-sulfonyl), 6-(3-methylbutanamide) Not reported Limited direct studies
4-{2-[1-(2-Cyanoethyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Diazenyl}Benzonitrile (CTDB) 1-(2-Cyanoethyl), 6-(diazenylbenzonitrile) ~450 (estimated) Electrochemical leveler in Au deposition
1-[2-(4-Nitrophenyl)-5-(5-Phenyl-1,2-Oxazol-3-yl)-1,2,3,4-Tetrahydroquinolin-4-yl]Pyrrolidin-2-one 4-(Pyrrolidin-2-one), 2-(4-nitrophenyl), 5-(5-phenylisoxazol-3-yl) 498.53 Pharmacological studies (crystal structure analysis)

Functional Group Impact on Properties

  • Thiophene rings contribute to π-π stacking interactions, which are critical in molecular recognition .
  • DiazenylBenzonitrile (CTDB): The diazenyl (-N=N-) group facilitates redox activity, making CTDB effective in electrochemical applications. The cyanoethyl group enhances solubility in ionic liquids like [BMP][TFSA], critical for Au electrodeposition processes .
  • Isoxazole and Nitrophenyl Groups (Compound in ) : The isoxazole ring introduces rigidity, while the nitro group increases polarity, influencing crystal packing via hydrogen bonding (e.g., O–H⋯O and N–H⋯O interactions). These features are pivotal in solid-state pharmacology applications.
Table 2: Comparative Properties
Property Target Compound (Predicted) CTDB Compound in
Solubility Moderate (sulfonyl group) High (ionic liquid compatible) Low (crystalline solid)
Redox Activity Limited (no redox-active groups) High (diazenyl group) None reported
Bioactivity Potential enzyme inhibition Electrochemical leveling Pharmacological modulation

Research Findings and Implications

  • Electrochemical Applications: CTDB demonstrates exceptional diagnostic utility in Au electrodeposition due to its interfacial adsorption behavior, monitored via spectroelectrochemical methods like SFG/DFG . The target compound lacks such studies but could theoretically be explored for sulfonate-mediated ion transport in batteries.
  • Pharmacological Potential: The compound in highlights how tetrahydroquinoline derivatives with nitro and isoxazole groups exhibit defined crystal structures, enabling rational drug design. The target compound’s thiophene sulfonyl group may similarly enhance target selectivity in enzyme inhibition.
  • Synthetic Challenges : The sulfonyl and amide groups in the target compound may introduce steric hindrance during synthesis, requiring optimized coupling reagents compared to simpler analogues like CTDB.

Biological Activity

The compound 3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide is a novel sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O3SC_{19}H_{22}N_{2}O_{3}S, featuring a complex structure that includes a tetrahydroquinoline core and a thiophene sulfonyl group. The presence of these functional groups suggests potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds with thiophene and sulfonamide moieties often exhibit significant antimicrobial activity. For instance, sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The specific compound under study may share similar mechanisms, potentially acting against various bacterial strains.

  • Case Study : A study on related thiophene compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) as low as 0.78 µg/mL for certain derivatives .

Anticancer Activity

The tetrahydroquinoline structure is frequently associated with anticancer properties. Compounds in this class have been shown to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.

  • Research Findings : In vitro studies have indicated that tetrahydroquinoline derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The exact IC50 values for the compound remain to be elucidated but are anticipated to be competitive with known anticancer agents .

Neuroprotective Effects

Emerging evidence suggests that certain derivatives of tetrahydroquinolines may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

  • Mechanism : The proposed mechanism includes the inhibition of oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions like Alzheimer's disease. Studies have shown that related compounds can reduce markers of oxidative damage in neuronal cultures .

Research Findings Summary Table

Biological Activity Mechanism Notable Findings
AntimicrobialInhibition of folic acid synthesisEffective against S. aureus (MIC = 0.78 µg/mL)
AnticancerInduction of apoptosisInhibits MCF-7 and HeLa cell lines
NeuroprotectiveReduction of oxidative stressProtects neuronal cultures from damage

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing 3-methyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide?

Answer: Synthesis typically involves coupling the thiophene-2-sulfonyl moiety to the tetrahydroquinoline scaffold, followed by amidation with 3-methylbutanoyl chloride. Key steps include:

  • Sulfonylation : Use of thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to functionalize the tetrahydroquinoline nitrogen .
  • Amidation : Employ coupling reagents like HATU or EDCI/HOBt for efficient amide bond formation .
    Characterization requires:
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regioselectivity and purity.
  • HPLC-MS for assessing purity (>95%) and verifying molecular weight .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. How can researchers design experiments to evaluate the compound’s physicochemical properties?

Answer: Adopt a split-plot experimental design to systematically assess properties like solubility, logP, and stability:

  • Main plots : Vary solvents (e.g., DMSO, water, ethanol) and pH levels.
  • Subplots : Test temperature gradients (4°C, 25°C, 37°C) and light exposure .
    Use UV-Vis spectroscopy for stability studies and shake-flask methods for logP determination. Include four replicates to ensure statistical robustness .

Advanced Research Questions

Q. What strategies are effective for identifying biological targets and mechanisms of action for this compound?

Answer:

  • Biochemical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities to putative targets (e.g., enzymes, receptors) .
  • Kinetic studies : Employ stopped-flow fluorescence to measure activation/inhibition kinetics .
  • Proteomics : Combine SILAC (stable isotope labeling) with affinity chromatography to isolate interacting proteins .
  • CRISPR-Cas9 screens : Identify gene knockouts that modulate compound efficacy, revealing pathway dependencies .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity across assays?

Answer:

  • Replicate studies : Validate results across independent labs to rule out technical variability .
  • Meta-analysis : Pool data from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify confounding factors (e.g., off-target effects, solvent interference) .
  • Dose-response modeling : Use Hill plots to differentiate between true potency and assay-specific artifacts .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

Answer: Design a long-term environmental study inspired by Project INCHEMBIOL :

  • Phase 1 : Measure abiotic properties (hydrolysis rate, photodegradation) under controlled lab conditions.
  • Phase 2 : Use microcosms to assess biodegradation in soil/water systems, incorporating isotopic labeling (¹⁴C) for tracking .
  • Phase 3 : Conduct ecotoxicology assays (e.g., Daphnia magna mortality, algal growth inhibition) to evaluate ecological risks .

Methodological Considerations

Q. How can researchers optimize synthetic yields while minimizing impurities?

Answer:

  • DoE (Design of Experiments) : Apply Taguchi methods to optimize reaction parameters (temperature, catalyst loading, solvent ratio) .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
  • Purification : Combine flash chromatography (C18 columns) with preparative HPLC for high-purity isolation .

Q. What computational tools are recommended for predicting structure-activity relationships (SAR) for derivatives?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins .
  • QSAR models : Train machine learning algorithms (e.g., Random Forest, SVM) on datasets of analogs with known bioactivity .
  • DFT calculations : Predict electronic properties (HOMO/LUMO energies) to guide functional group modifications .

Data Presentation Guidelines

Include comparative tables in publications, such as:

PropertyValueMethod UsedReference
LogP3.2 ± 0.1Shake-flask (pH 7.4)
Aqueous solubility12 µM (25°C)UV-Vis spectroscopy
IC₅₀ (Enzyme X)0.8 nMFluorescence polarization

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